Diclofensine

Übersicht

Beschreibung

Diclofensine was developed by Hoffmann-La Roche in the 1970s in the search for a new antidepressant . It is a stimulant drug that acts as a triple monoamine reuptake inhibitor, primarily inhibiting the reuptake of dopamine and norepinephrine . It has affinities (K i) of 16.8 nM, 15.7 nM, and 51 nM for DAT, NET, and SERT (dopamine, norepinephrine, and serotonin transporters), respectively .

Synthesis Analysis

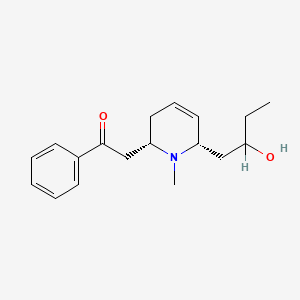

The synthesis of Diclofensine involves several steps . The condensation of m-anisaldehyde with methylamine gives N-methyl-3-methoxybenzenemethanimine. Reduction of this Schiff-base intermediate with sodium borohydride gives (3-methoxybenzyl)methylamine. Alkylation of this with 3,4-dichlorophenacylbromide would give CID:59580342. Reduction of the benzoyl ketone with sodium borohydride gives the alcohol. Acid-catalyzed intramolecular cyclization then completes the synthesis of the 4-aryl-THIQ derivative, diclofensine .

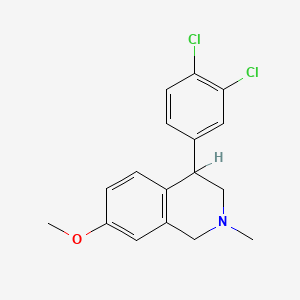

Molecular Structure Analysis

The molecular formula of Diclofensine is C17H17Cl2NO . Its molecular weight is 322.23 g/mol .

Physical And Chemical Properties Analysis

Diclofensine has a density of 1.2±0.1 g/cm3, a boiling point of 422.6±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 87.6±0.3 cm3, and it has a molar volume of 259.4±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology Research

Diclofensine has been studied for its role as a triple monoamine reuptake inhibitor , primarily inhibiting the reuptake of dopamine and norepinephrine . This makes it a valuable tool in neuropharmacology for studying the mechanisms of neurotransmitter regulation and the pathophysiology of disorders like depression and ADHD.

Antidepressant Efficacy Studies

Initially developed as an antidepressant, Diclofensine’s efficacy in human trials has been a subject of interest . Its potential to serve as a treatment for depressive disorders, with relatively few side effects, provides a basis for clinical research into new therapeutic agents.

Drug Abuse Potential Investigations

Despite its antidepressant properties, Diclofensine was dropped from clinical development due to concerns about its abuse potential . It serves as a case study in drug development programs to understand the risk factors and biochemical mechanisms that contribute to the abuse potential of psychoactive substances.

Biochemical Studies

Diclofensine’s action mechanism as a reuptake inhibitor can be utilized in biochemical assays to study the kinetics of neurotransmitter transporters and their role in synaptic transmission. This can further our understanding of transporter-related disorders and lead to the development of targeted treatments .

Pharmacokinetics and Drug Development

The pharmacokinetic profile of Diclofensine, including its absorption, distribution, metabolism, and excretion (ADME), provides valuable insights for the development of new drugs. It helps in designing compounds with desirable pharmacological properties and minimal side effects .

Wirkmechanismus

Target of Action

Diclofensine is a stimulant drug that acts as a triple monoamine reuptake inhibitor . It primarily inhibits the reuptake of dopamine and norepinephrine . The primary targets of Diclofensine are the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), with affinities (Ki) of 16.8 nM, 15.7 nM, and 51 nM respectively .

Mode of Action

Diclofensine interacts with its targets (DAT, NET, and SERT) by inhibiting the reuptake of dopamine and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action on post-synaptic receptors .

Biochemical Pathways

The primary biochemical pathway affected by Diclofensine is the monoaminergic system, which includes dopamine, norepinephrine, and serotonin pathways . By inhibiting the reuptake of these neurotransmitters, Diclofensine affects the signaling processes of these pathways, leading to enhanced neurotransmission .

Pharmacokinetics

As a rule of thumb, the physicochemical properties of a drug-like molecule can influence its adme properties . Therefore, the chemical structure of Diclofensine might play a crucial role in its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of Diclofensine’s action primarily involve enhanced neurotransmission in the monoaminergic system . This is achieved through the inhibition of neurotransmitter reuptake, resulting in increased concentrations of dopamine and norepinephrine in the synaptic cleft . The enhanced neurotransmission can lead to various physiological effects, including increased alertness and mood elevation .

Action Environment

The action, efficacy, and stability of Diclofensine can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the drug’s absorption and metabolism . Additionally, factors such as pH and temperature can impact the drug’s stability and activity . .

Safety and Hazards

When handling Diclofensine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

While Diclofensine was found to be an effective antidepressant in human trials with relatively few side effects, it was ultimately dropped from clinical development, possibly due to concerns about its abuse potential . The future directions of Diclofensine are not clear from the search results.

Relevant Papers

A paper titled “Double-blind comparison of diclofensine with nomifensine in outpatients with dysphoric mood” concluded that both diclofensine and nomifensine are beneficial for the treatment of depressed outpatients . Another paper titled “Therapeutic efficacy and tolerance of diclofensine in psychoreactive depression–a double-blind comparison with placebo” also exists , but the details are not available in the search results.

Eigenschaften

IUPAC Name |

4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11/h3-8,15H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDCGVDEEHWEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79234-32-5 (hydrochloride), 34041-84-4 (hydrochloride salt/solvate) | |

| Record name | Diclofensine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067165564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30867264 | |

| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67165-56-4 | |

| Record name | Diclofensine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67165-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofensine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067165564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09HKW863J6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

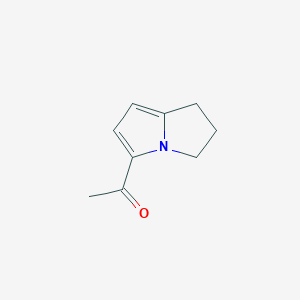

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-amino-2-[[7-amino-2-[5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]oxy]-3,4-dihydroxycyclohexyl]acetamide](/img/structure/B1196506.png)

![2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine](/img/structure/B1196507.png)